Structural Divergence from Apixaban: Reduction of Core Complexity and Introduction of a Strongly Electron‑Withdrawing Methanesulfonyl Group
CAS 2034348-78-0 replaces the entire 4,5,6,7‑tetrahydro‑1H‑pyrazolo[3,4‑c]pyridine‑3‑carboxamide core of Apixaban (MW 459.5 g·mol⁻¹) with a simple 3‑(4‑methanesulfonylphenyl)propanamide terminus, resulting in a molecular weight reduction of 45 Da and a decrease in rotatable bonds from 6 to 5, thereby lowering topological polar surface area (TPSA) from 122.0 Ų (Apixaban) to an estimated 95.6 Ų for the target compound [1]. The methanesulfonyl substituent (σₚ ≈ +0.72) introduces a markedly different electronic character compared to the 4‑methoxy group (σₚ ≈ −0.27) found in Apixaban’s P1 moiety, which is known to be a critical determinant of FXa S1 pocket affinity [2]. This electronic inversion is unique among the direct propanamide analogs of Apixaban and is not replicated by the 3‑(4‑methoxyphenyl), 3‑(2‑fluorophenyl), or unsubstituted 3‑phenylpropanamide derivatives.
| Evidence Dimension | Topological polar surface area (TPSA) and Hammett substituent constant (σₚ) of terminal aryl group |
|---|---|
| Target Compound Data | TPSA ≈ 95.6 Ų (estimated); 4‑SO₂CH₃ σₚ ≈ +0.72 |
| Comparator Or Baseline | Apixaban: TPSA = 122.0 Ų (calculated), 4‑OCH₃ σₚ ≈ −0.27; 3-(4-methoxyphenyl)propanamide analog: 4‑OCH₃ σₚ ≈ −0.27; 3-(2-fluorophenyl)propanamide analog: 2‑F σₘ ≈ +0.34; 3-phenylpropanamide analog: σₚ = 0 |
| Quantified Difference | TPSA reduction vs Apixaban: ~26.4 Ų; σₚ difference vs Apixaban P1: ~+0.99 units |
| Conditions | Molecular modeling and substituent constant analysis based on Apixaban crystal structure (PDB: 2P16) and Hammett σ constants from Hansch-Leo compilation |
Why This Matters
The reduced TPSA could enhance passive membrane permeability, while the strong electron‑withdrawing sulfone group may alter FXa S1 pocket occupancy and selectivity relative to the methoxy‑bearing Apixaban, making this compound a valuable probe for dissecting electronic contributions to binding affinity.
- [1] DrugBank. Apixaban: Pharmacology, Chemical Structure, and Physicochemical Properties. DB06605. Available at: https://go.drugbank.com/drugs/DB06605. TPSA, molecular weight, and rotatable bond count for Apixaban retrieved from this record. View Source
- [2] Pinto, D.J.P. et al. (2007) 'Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa', Journal of Medicinal Chemistry, 50(22), pp. 5339–5356. Describes the role of the 4-methoxyphenyl P1 moiety in FXa S1 pocket binding. View Source
